molecular formula C8H14N2O2 B15088280 N,N'-1,2-Cyclohexanediylbisformamide CAS No. 870703-67-6

N,N'-1,2-Cyclohexanediylbisformamide

Cat. No.: B15088280
CAS No.: 870703-67-6
M. Wt: 170.21 g/mol
InChI Key: DMSKHMRVHGNWMA-UHFFFAOYSA-N
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Description

N,N’-1,2-Cyclohexanediylbisformamide, also known as N-(2-Formylaminocyclohexyl)formamide, is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . This compound is characterized by its cyclohexane ring structure with two formamide groups attached to the 1 and 2 positions of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,2-Cyclohexanediylbisformamide typically involves the reaction of cyclohexane-1,2-diamine with formic acid or formic acid derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of N,N’-1,2-Cyclohexanediylbisformamide may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N,N’-1,2-Cyclohexanediylbisformamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-1,2-Cyclohexanediylbisformamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-1,2-Cyclohexanediylbisformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-1,2-Cyclohexanediylbisformamide is unique due to its dual formamide groups, which provide distinct reactivity and interaction capabilities compared to similar compounds. This makes it valuable in specific synthetic and research applications .

Properties

CAS No.

870703-67-6

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

N-(2-formamidocyclohexyl)formamide

InChI

InChI=1S/C8H14N2O2/c11-5-9-7-3-1-2-4-8(7)10-6-12/h5-8H,1-4H2,(H,9,11)(H,10,12)

InChI Key

DMSKHMRVHGNWMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC=O)NC=O

Origin of Product

United States

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